![molecular formula C18H14ClNO4 B5660781 N-(3-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5660781.png)
N-(3-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetamides involves specific reactions that introduce the chlorophenyl and chromenyl groups into the acetamide structure. Although the specific synthesis of N-(3-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is not directly detailed in available literature, similar compounds have been synthesized through reactions involving chloroacetyl derivatives and various phenyl or chromenyl moieties under controlled conditions, often utilizing catalysis for specificity and efficiency (Gao Yonghong, 2009).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including those with chlorophenyl and chromenyl substitutions, has been extensively studied using X-ray crystallography. These studies reveal that the orientation of chlorophenyl and chromenyl groups significantly influences the overall molecular conformation, affecting the compound's physical and chemical properties. Hydrogen bonding, particularly N—H⋯O interactions, plays a crucial role in stabilizing the molecular structure and influencing the crystal packing (B. Gowda, S. Foro, H. Fuess, 2007).
Chemical Reactions and Properties
Acetamide derivatives, including those with chlorophenyl and chromenyl groups, can undergo various chemical reactions, primarily based on their functional groups. These reactions include nucleophilic substitution, hydrolysis, and reactions with electrophiles at the acetamide nitrogen. The presence of the chlorophenyl and chromenyl groups can influence the reactivity of the acetamide moiety, leading to the formation of new compounds with potentially useful properties (Joydeep Ghosh et al., 2008).
Physical Properties Analysis
The physical properties of chlorophenyl-chromenyl acetamide derivatives, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and intermolecular interactions within the crystal lattice. Hydrogen bonding, particularly N—H⋯O and C—H⋯O interactions, is a critical factor determining the compound's physical state and stability. These properties are essential for predicting the compound's behavior in different environments and for its formulation in potential applications (B. Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties of N-(3-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, including reactivity, stability, and potential reaction pathways, are derived from its functional groups and overall molecular structure. The acetamide group, chlorophenyl, and chromenyl moieties each contribute to the compound's reactivity towards acids, bases, nucleophiles, and electrophiles. Understanding these properties is crucial for harnessing the compound's potential in chemical syntheses and applications in various fields (N. Choudhary et al., 2014).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-11-7-18(22)24-16-9-14(5-6-15(11)16)23-10-17(21)20-13-4-2-3-12(19)8-13/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDBZWQLSFPYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

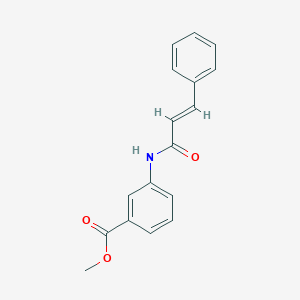
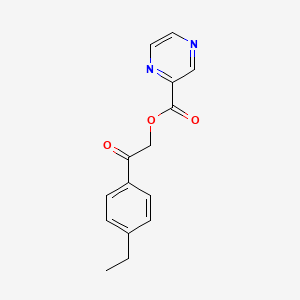
![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[2-(4-methylbenzyl)benzoyl]piperidin-3-yl}methanol](/img/structure/B5660713.png)
![2-[2-(6-oxa-9-azaspiro[4.5]dec-9-yl)-2-oxoethyl]-5-piperidin-1-ylpyridazin-3(2H)-one](/img/structure/B5660727.png)
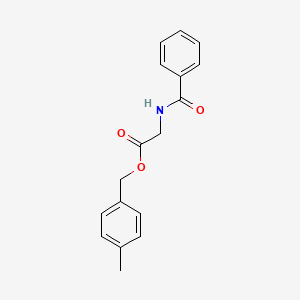
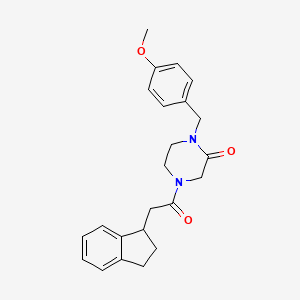
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B5660744.png)
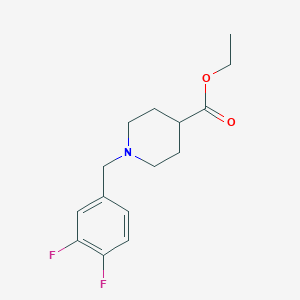
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5660762.png)
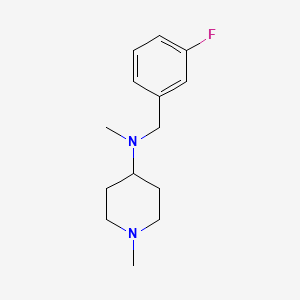
![1-methyl-4-[1-(2-phenylethyl)-4-piperidinyl]-1,4-diazepane](/img/structure/B5660770.png)

![6-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1,6-naphthyridin-5(6H)-one](/img/structure/B5660783.png)
